molecular formula C16H15N3O2S B14423745 N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 85742-62-7

N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea

Cat. No.: B14423745
CAS No.: 85742-62-7
M. Wt: 313.4 g/mol
InChI Key: PMKUQZITKHDUOT-UHFFFAOYSA-N
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Description

N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea stands out due to its specific structural features that allow for diverse chemical reactivity and a broad range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest .

Properties

CAS No.

85742-62-7

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yloxy)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C16H15N3O2S/c1-19(2)15(20)17-11-7-9-12(10-8-11)21-16-18-13-5-3-4-6-14(13)22-16/h3-10H,1-2H3,(H,17,20)

InChI Key

PMKUQZITKHDUOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3S2

Origin of Product

United States

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